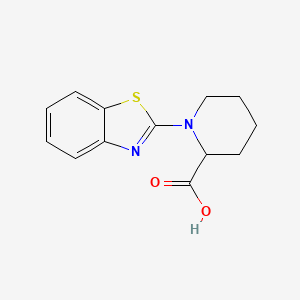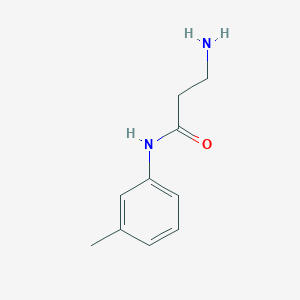
1-(5-溴吡啶-2-基)哌啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学性质
“1-(5-溴吡啶-2-基)哌啶-3-羧酸”是一种化学化合物,其分子式为C11H13BrN2O2,分子量为285.14 . 它通常在室温下储存,呈粉末状 .
安全信息
该化合物标有GHS07象形图,信号词为“警告”。 它具有危险性语句H302,H315,H319,H335,以及若干预防性语句 .
蛋白质组学研究
该化合物用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能进行的大规模研究。该领域对于我们理解细胞生物学和疾病机制至关重要,并在药物发现和开发中发挥着至关重要的作用。
哌啶衍生物
哌啶核是该化合物的一个关键成分。 哌啶衍生物已被证明在环上存在卤素、羧基、硝基或甲基时具有更高的细胞毒性 . 这表明它在开发用于癌症治疗的细胞毒性剂方面具有潜在的应用。
PROTAC开发
虽然与“1-(5-溴吡啶-2-基)哌啶-3-羧酸”没有直接关系,但结构类似的化合物,如2-(1-(1-(叔丁氧羰基)哌啶-3-基)-1H-吡唑-4-基)乙酸,已被用作PROTAC(蛋白质降解靶向嵌合体)开发中的刚性连接体 . PROTAC是一类通过招募E3泛素连接酶来标记特定蛋白质以使其降解的药物。这表明“1-(5-溴吡啶-2-基)哌啶-3-羧酸”在靶向蛋白质降解研究中具有潜在的应用。
安全和危害
作用机制
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it may interact with its targets through hydrogen bonding, aromatic stacking, or ionic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid’s action are currently unknown due to the lack of information on its targets and mode of action .
生化分析
Biochemical Properties
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromopyridine moiety can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target proteins . Additionally, the piperidine ring can interact with amino acid residues in the active sites of enzymes, potentially inhibiting or activating their functions . These interactions can modulate the activity of enzymes involved in metabolic pathways, signal transduction, and other cellular processes.
Cellular Effects
The effects of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid can impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression levels of specific genes . These effects can ultimately influence cellular metabolism, including the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The bromopyridine moiety can form halogen bonds with electron-rich regions of target proteins, enhancing the binding affinity and specificity . The piperidine ring can interact with hydrophobic pockets in the active sites of enzymes, potentially inhibiting or activating their functions . These interactions can lead to changes in enzyme activity, protein-protein interactions, and gene expression, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic flux . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and functions, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function . Additionally, high doses of the compound may lead to toxicity, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These effects can influence overall cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid within cells and tissues are critical for its biochemical effects . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of the compound in specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is an important factor in determining its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of the compound with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-3-4-10(13-6-9)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUOLUXXDCFITF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

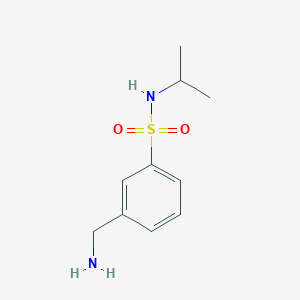
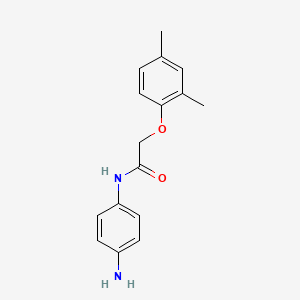
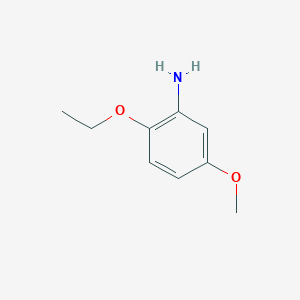
![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)
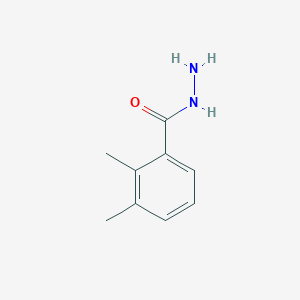

![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)


